Product packaging for tert-Butylphenyl diphenyl phosphate(Cat. No.:CAS No. 56803-37-3)

tert-Butylphenyl diphenyl phosphate

Cat. No.: B049263
CAS No.: 56803-37-3
M. Wt: 382.4 g/mol
InChI Key: VDIFKDMFGPIVCQ-UHFFFAOYSA-N
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Description

Evolution of Organophosphate Esters as Flame Retardants and Plasticizers

Organophosphate esters (OPEs) have a history of use as additives in commercial products, serving as plasticizers, lubricants, and anti-foam agents. nih.gov Their application as flame retardants saw a significant surge following the phasing out of polybrominated diphenyl ethers (PBDEs), a class of legacy flame retardants that raised concerns due to their persistence, bioaccumulation, and toxicity. nih.govoup.com As the use of PBDEs declined, the global production and use of OPEs as replacements increased substantially. nih.govmdpi.com This shift was driven by the need to meet flammability standards in consumer products, construction materials, and electronics. acs.org OPEs can be categorized into non-halogenated, halogenated, alkyl, and aryl compounds, with aryl OPEs like BPDP demonstrating high stability. mdpi.comacs.org

Significance of tert-Butylphenyl Diphenyl Phosphate (B84403) as a Prominent Organophosphate Ester in Academic Inquiry

Tert-butylphenyl diphenyl phosphate has emerged as a focal point of academic investigation for several key reasons. Its role as a replacement for PBDEs means it is now found in numerous consumer goods, leading to its detection in the environment and human populations. nih.govnih.gov Research has frequently identified BPDP in indoor dust samples. nih.gov Furthermore, its metabolites have been detected in human urine, confirming human exposure. nih.gov

The toxicological profile of BPDP is a primary driver of its academic significance. Studies have indicated that some OPEs, including BPDP, may be more detrimental in certain biological aspects than the PBDEs they replaced. nih.gov For instance, research has shown BPDP can negatively impact endochondral ossification, the process of bone formation, in murine limb bud cultures. nih.gov These findings underscore the importance of studying BPDP to understand the potential health implications of this widespread environmental contaminant.

Current Research Trajectories and Identification of Key Knowledge Gaps

Current academic research on this compound is largely concentrated on elucidating its biological effects and mechanisms of action. A significant finding is that BPDP exposure can alter the Hedgehog (Hh) signaling pathway, a crucial network that governs embryonic development. nih.gov This disruption is linked to the detrimental effects observed on bone formation in laboratory models. nih.gov

Despite these advances, key knowledge gaps remain. Information on the environmental occurrence of BPDP is still considered limited. nih.gov While studies have confirmed human exposure, the reasons for varying detection frequencies among different populations are not yet understood. nih.gov Furthermore, the precise mechanisms by which BPDP impairs skeletal development require more in-depth investigation. nih.gov A significant overarching knowledge gap is the lack of understanding regarding the health consequences of exposure to the complex mixtures of OPEs as they exist in the environment, rather than as single compounds in a lab.

Detailed Research Findings

Academic studies have begun to profile the biological effects of this compound exposure in various models.

Table 1: Selected Research Findings on the Biological Effects of this compound (BPDP)

Research Focus Model System Key Finding Citation
Developmental Toxicity Murine Limb Bud Cultures Exposure to BPDP was detrimental to endochondral ossification (bone formation) and altered the Hedgehog signaling pathway. nih.gov
Developmental Toxicity Zebrafish Embryos BPDP exposure induced developmental cardiotoxicity and hepatotoxicity. ontosight.ai
Neurotoxicity Rat Neocortical Cultures BPDP was found to reduce neurite outgrowth and the firing of neuronal networks. ontosight.ai

Human Exposure Data

The significance of BPDP in academic research is heightened by its detection in human populations. The following table presents data from two U.S.-based studies that measured a BPDP metabolite in urine.

Table 2: Detection of a this compound Metabolite in Human Urine

Study Population Detection Frequency Maximum Concentration (specific gravity adjusted) Citation
Environment And Reproductive Health Women 14% 351 ng/ml nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23O4P B049263 tert-Butylphenyl diphenyl phosphate CAS No. 56803-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butylphenyl) diphenyl phosphate
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InChI

InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3
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InChI Key

VDIFKDMFGPIVCQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C22H23O4P
Record name TERT-BUTYLPHENYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID2074110
Record name 2-tert-Butylphenyl diphenyl phosphate
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Molecular Weight

382.4 g/mol
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Physical Description

Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg
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Flash Point

435 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C
Record name TERT-BUTYLPHENYL DIPHENYL PHOSPHATE
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Density

1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C
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Vapor Pressure

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C
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CAS No.

56803-37-3, 83242-23-3
Record name TERT-BUTYLPHENYL DIPHENYL PHOSPHATE
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Record name 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate
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Melting Point

-21 °C /pour point/
Record name T-BUTYLPHENYL DIPHENYL PHOSPHATE
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Synthesis and Production Methodologies in Academic Context

Laboratory Synthesis Pathways of tert-Butylphenyl Diphenyl Phosphate (B84403)

In an academic or laboratory setting, tert-butylphenyl diphenyl phosphate is typically synthesized through the phosphorylation of tert-butylphenol. A common method involves the reaction of a specific isomer of tert-butylphenol (often para-tert-butylphenol) with diphenyl phosphoryl chloride. This reaction is an esterification where the hydroxyl group of the phenol (B47542) attacks the phosphorus atom of the phosphoryl chloride, displacing a chloride ion.

The synthesis is often carried out in the presence of a base or catalyst to facilitate the reaction. Lewis acids such as magnesium chloride (MgCl2) or aluminum chloride (AlCl3) are frequently employed as catalysts. psu.edugoogle.com The reaction proceeds by activating the phosphorus center, making it more susceptible to nucleophilic attack by the phenoxide ion. The choice of solvent and reaction temperature is critical to optimize the yield and purity of the final product.

Another laboratory approach involves a multi-stage process starting with phosphorus oxychloride (POCl3). psu.edu In this pathway, phosphorus oxychloride is reacted sequentially with the desired phenols. For instance, it can be reacted first with phenol to form diphenyl phosphoryl chloride, which is then isolated and subsequently reacted with tert-butylphenol. This stepwise addition allows for greater control over the final product structure compared to industrial one-pot methods.

A patent describes a specific laboratory preparation where p-tert-butylphenol and a portion of the total required phosphorus oxychloride are heated to between 60-80°C until the phenol dissolves completely. google.com This mixture is then added dropwise to a solution of anhydrous aluminum trichloride (B1173362) (catalyst) and the remaining phosphorus oxychloride. google.com This method emphasizes controlled, liquid-phase reaction conditions under an inert atmosphere (nitrogen) to ensure a stable and even reaction, thereby minimizing impurity formation. google.com

Table 1: Comparison of Laboratory Synthesis Parameters

ParameterMethod 1: Phosphorylation with Diphenyl Phosphoryl ChlorideMethod 2: Stepwise reaction with POCl3
Phosphorus Source Diphenyl phosphoryl chloridePhosphorus oxychloride (POCl3)
Phenolic Reactant tert-ButylphenolPhenol and tert-Butylphenol (added sequentially)
Catalyst Lewis acids (e.g., MgCl2, AlCl3) psu.eduLewis acids (e.g., AlCl3) google.com
Key Feature Direct esterificationStepwise addition for structural control
Reaction Control Good control over product structure if pure starting materials are used.High control by isolating intermediates.

Considerations of Industrial Production and Isomeric Mixtures in Research

Industrial production of this compound generally prioritizes cost-effectiveness and scale, which leads to different synthesis strategies compared to laboratory methods. The most common industrial process involves the reaction of phosphorus oxychloride (POCl3) with a pre-alkylated mixture of phenols. google.com In this process, phenol is first alkylated with an alkene like isobutylene, resulting in a mixture containing unreacted phenol, mono-tert-butylphenol, di-tert-butylphenol, and sometimes tri-tert-butylphenol isomers. google.comepo.org

This alkylated phenol mixture is then reacted with phosphorus oxychloride, often in a one-pot synthesis, to produce a complex blend of triaryl phosphate esters. google.comepo.org The final product is not a single compound but a statistical mixture based on the composition of the starting alkylated phenols. epo.org Consequently, commercial grades of this compound contain several components.

Research and environmental reports have detailed the composition of these commercial mixtures. A typical product contains not only the target mono-tert-butylphenyl diphenyl phosphate isomers (ortho-, meta-, and para-) but also significant amounts of triphenyl phosphate (from the unreacted phenol), various isomers of di(tert-butylphenyl) phenyl phosphate, and small quantities of tris(tert-butylphenyl) phosphate. service.gov.ukscipoly.com One analysis reported that a commercial product contained 15-20% triphenyl phosphate, with the remainder being various tert-butylated phosphate esters. service.gov.uk Another source provided a more detailed breakdown of a typical technical mixture. scipoly.com

The presence of these different isomers and alkylation levels significantly influences the physical properties of the commercial product, such as viscosity, thermal stability, and flame retardancy. google.comepo.org For certain applications, such as in fire-resistant hydraulic fluids, a highly alkylated product might be too viscous. google.com Therefore, manufacturers control the initial phenol alkylation step to achieve a desired balance of properties in the final phosphate ester mixture. google.com Post-synthesis purification steps, such as vacuum distillation or passing the mixture through a thin-film evaporator, can be employed to reduce the concentration of more volatile components like triphenyl phosphate. google.com

Table 2: Typical Composition of a Commercial this compound Product

ComponentConcentration Range (%)
Triphenyl phosphate (TPP)~40%
This compound ~50%
di-tert-Butylphenyl phenyl phosphate~10%
tris(p-tert-butylphenyl) phosphate1-5%
Source: Data compiled from a Safety Data Sheet for a technical grade product. scipoly.com

Methodological Innovations in Chemical Synthesis for Structurally Related Analogues

Research into the synthesis of triaryl phosphates, including analogues of this compound, has focused on improving efficiency, reducing environmental impact, and achieving better control over the final product composition.

One innovative approach is the use of a stepwise phosphorylation process designed to minimize the formation of undesirable byproducts like triphenyl phosphate (TPP). epo.orgresearchgate.net A patented method describes a two-step reaction: first, phosphorus oxychloride is reacted with an alkylphenol (like tert-butylphenol) using a specific molar ratio (1.3 to 1.6 moles of alkylphenol per mole of POCl3). epo.org In the second step, phenol is added to the resulting intermediate to complete the esterification. This sequential process significantly limits the opportunity for phosphorus oxychloride to react with unsubstituted phenol, thereby producing a triaryl phosphate ester composition with a much lower TPP content. epo.orgresearchgate.net

Another area of innovation is the development of more environmentally friendly synthesis methods. A novel vapor-liquid interfacial condensation technique has been reported for synthesizing triaryl phosphates without the need for organic solvents. psu.edu In this method, phosphorus oxychloride vapor is bubbled through an aqueous solution of the phenol and sodium hydroxide. psu.edu This process is efficient, proceeds at moderate temperatures, and simplifies product separation, offering a greener alternative to traditional solvent-based methods that use catalysts like MgCl2 or AlCl3. psu.edu

Catalyst development is also a key area of research. While Lewis acids are common, alternative catalysts are being explored. For the synthesis of related compounds like tris(2,4-di-tert-butylphenyl)phosphite from 2,4-di-tert-butylphenol (B135424) and phosphorus trichloride, derivatives of 2-mercaptothiazole (B1225461) have been used as catalysts in aprotic solvents. google.com Such process innovations aim to increase product yield and purity while reducing energy consumption. google.com These advancements in synthesis for structurally related phosphites and phosphates highlight the ongoing effort to refine the production of organophosphate compounds.

Environmental Occurrence, Fate, and Transport Dynamics

Environmental Distribution Across Diverse Compartments

Atmospheric Presence and Long-Range Transport Potential

While tert-butylphenyl diphenyl phosphate (B84403) has a low vapor pressure, it can still be released into the atmosphere. service.gov.uk Once in the air, it is subject to photo-oxidation, with a predicted half-life of approximately 24 hours. service.gov.uk This relatively short atmospheric half-life suggests that long-range transport may be limited, with risks to the air compartment considered low. service.gov.uk

Aquatic Systems: Concentrations in Surface Water and Sediment

In aquatic environments, tert-butylphenyl diphenyl phosphate has been detected in both surface water and sediment. nih.govasm.org The concentration of the compound can vary depending on the ecosystem, with higher levels of biodegradation observed in areas with previous exposure to anthropogenic chemicals. nih.govasm.org Studies have shown that the compound's persistence is influenced by factors such as the existing microbial populations and their enzymatic activities. nih.govasm.orgnih.gov For instance, in microcosms from an ecosystem with chronic exposure to agricultural chemicals, over 37% of the compound was mineralized after 8 weeks, compared to only 1.7% in samples from a non-contaminated site. nih.govasm.org

Terrestrial Systems: Soil Contamination and Distribution

Soil is another significant reservoir for this compound. Biodegradation is considered a key process in its fate in soil. nih.gov Hydrolysis, particularly in alkaline soils, can also contribute to its degradation. nih.gov The compound is expected to partition to soil and sediment, with fugacity modeling predicting that these compartments will be the primary sinks. oecd.org

Indoor Environments: Accumulation in Household Dust

Due to its use in consumer products, this compound is frequently detected in indoor environments, particularly in household dust. nih.govnih.gov Studies in both South China and the Midwestern United States have found the compound to be prevalent in house dust samples. nih.gov In a study comparing the two locations, the median concentration of total tert-butylated triarylphosphate esters (ΣTBPPs) was 35.4 ng/g in South China and 81.3 ng/g in the Midwestern U.S. nih.gov The 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) isomer was a dominant contributor to the total concentration in both regions. nih.gov

The following table provides a summary of the concentrations of tert-butylated triarylphosphate esters (TBPPs) found in house dust from two different studies:

Interactive Data Table: Concentrations of TBPPs in House Dust
LocationMedian Concentration of ΣTBPPs (ng/g)Range of ΣTBPPs (ng/g)Dominant Isomer
South China35.48.1-1984-tert-butylphenyl diphenyl phosphate (4tBPDPP)
Midwestern U.S.81.335.2-8004-tert-butylphenyl diphenyl phosphate (4tBPDPP)

Environmental Transformation and Degradation Pathways

Biodegradation Processes and Microbial Metabolism

The biodegradation of this compound is a critical pathway for its removal from the environment. nih.gov This process is primarily driven by microbial activity, with both bacteria and fungi capable of metabolizing the compound. nih.govasm.orgresearchgate.netnih.govasm.org

In river die-away tests, the compound showed a half-life of about 4 days and was completely degraded within 11 days. nih.gov Studies using activated sludge also demonstrated significant biodegradation, with 43.4% CO2 evolution in 7 days and 89.8% in 28 days. nih.gov The rate of biodegradation can be influenced by the concentration of the compound, with higher concentrations sometimes inhibiting the process. nih.govasm.orgnih.gov

Microbial metabolism of this compound can proceed through several pathways. One major route involves the oxidation of the tert-butyl group. researchgate.netnih.govasm.org For example, the fungus Cunninghamella elegans metabolizes the compound primarily at the tert-butyl moiety to form 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govresearchgate.netnih.govasm.org Other metabolites, such as phenol (B47542), tert-butylphenol, diphenyl phosphate, and triphenyl phosphate, have also been identified as biodegradation products in microcosm studies, suggesting that at least three different catabolic processes are involved. nih.govasm.orgnih.gov

The following table summarizes the biodegradation of ¹⁴C-labeled this compound in sediment microcosms after eight weeks:

Interactive Data Table: Biodegradation of ¹⁴C-tert-butylphenyl diphenyl phosphate in Sediment Microcosms
Ecosystem TypePercentage of Mineralization (¹⁴CO₂)
Chronic exposure to agricultural chemicals> 37%
Non-contaminated site1.7%
Characterization of Indigenous Microbial Populations and Phosphoesterase Enzyme Activities Involved in Degradation

The biodegradation of BPDP is significantly influenced by the composition and activity of native microbial populations. nih.gov Studies conducted in microcosms with sediment and water from various ecosystems show a direct correlation between the rate of BPDP degradation and the size of indigenous heterotrophic and BPDP-utilizing microbial populations. nih.govasm.org Ecosystems with the highest rates of BPDP mineralization were also found to have the highest levels of phosphoesterase enzyme activities. nih.gov

Specifically, sediments from environments with chronic exposure to agricultural chemicals demonstrated significantly higher degradation capabilities compared to those from uncontaminated sites. nih.govasm.org In some cases, adaptive increases in both the microbial populations and their phosphoesterase enzymes were observed after the sediments were acclimated to BPDP, suggesting that prior exposure can enhance the compound's breakdown. nih.gov This indicates that the microbial degradation of BPDP is most effective in eutrophic ecosystems where microorganisms possess high phosphotri- and diesterase activities and have been previously exposed to anthropogenic chemicals. nih.govasm.org

Identification of Biodegradation Products and Intermediates

The microbial breakdown of this compound proceeds through multiple catabolic processes, leading to the formation of several intermediate and final products. nih.gov Chemical analysis of microcosm residues has identified undegraded BPDP alongside minor quantities of several biodegradation products. nih.govasm.org

Key identified intermediates include:

Phenol nih.govasm.orgnih.gov

tert-Butylphenol nih.gov

Diphenyl phosphate (DPHP) nih.govasm.orgnih.govservice.gov.uk

Triphenyl phosphate (TPP) nih.govservice.gov.uk

Fungal metabolism, studied specifically in organisms like Cunninghamella elegans, reveals additional transformation pathways. This fungus primarily metabolizes BPDP at the tert-butyl group to form a carboxylic acid, 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.govasm.orgnih.govresearchgate.net Other fungal metabolites detected include hydroxylated derivatives and the products of phosphatase cleavage, although this is considered a minor pathway in fungi. nih.govasm.orgnih.gov

Biodegradation Product/IntermediateSource Organism/SystemReference
PhenolSediment Microcosms, Fungi nih.govasm.orgnih.gov
tert-ButylphenolSediment Microcosms nih.gov
Diphenyl phosphateSediment Microcosms, Fungi nih.govasm.orgnih.govservice.gov.uk
Triphenyl phosphateSediment Microcosms nih.govservice.gov.uk
4-(2-carboxy-2-propyl)triphenyl phosphateFungus (Cunninghamella elegans) nih.govasm.orgnih.gov
4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphateFungus (Cunninghamella elegans) asm.orgnih.gov
4-(2-carboxy-2-propyl)diphenyl phosphateFungus (Cunninghamella elegans) asm.orgnih.gov
2-(4-hydroxyphenyl)-2-methyl propionic acidFungus (Cunninghamella elegans) asm.orgnih.gov
Kinetics and Factors Influencing Microbial Degradation Efficiency

The kinetics of BPDP's microbial degradation are variable and influenced by several key factors. In laboratory studies using river water, the primary biodegradation half-life for BPDP was found to be less than 0.5 days at concentrations of both 50 µg/L and 500 µg/L. service.gov.uk In contrast, the half-life in autoclaved control samples was approximately 39 days, confirming that the rapid degradation was primarily due to biotic processes. service.gov.uk

Longer-term studies in sediment-water microcosms show that after 8 weeks, over 37% of the initial BPDP was mineralized (converted to ¹⁴CO₂) in samples from an ecosystem with a history of chemical exposure. nih.govasm.org Conversely, only 1.7% was mineralized in samples from a non-contaminated site. nih.govasm.org

The concentration of BPDP itself is a critical factor. Mineralization was highest at a concentration of 0.1 mg/L, while concentrations 10 and 100 times higher inhibited the degradation process in the most active ecosystems. nih.gov Temperature and redox potential also play a role, as shown in the table below.

Biodegradation of ¹⁴C-tert-butylphenyl diphenyl phosphate after eight weeks in sediment microcosms (as percentages). Adapted from service.gov.uk.
Ecosystem Type% ¹⁴CO₂ (Mineralization)% Bound Residue% Extractable ¹⁴C
Agricultural Runoff Area37.320.131.4
Industrial Discharge Area15.223.545.5
Eutrophic Pond14.818.452.7
Mesotrophic Lake8.115.261.4
Pristine Spring1.74.180.1

Abiotic Degradation Mechanisms

In addition to microbial action, BPDP can be broken down by non-biological processes in the environment.

Hydrolytic Transformation in Aqueous Environments

Hydrolysis contributes to the degradation of BPDP, particularly in moist alkaline soils. nih.gov The compound undergoes pH-dependent hydrolysis to form products such as phenol and tert-butylphenyl phenyl phosphate, or tert-butylphenol and diphenyl phosphate. service.gov.ukindustrialchemicals.gov.au However, this process is generally slow. The diaryl phosphate products that result from hydrolysis, such as diphenyl phosphate, are likely more stable against further hydrolysis than the parent compound. service.gov.ukindustrialchemicals.gov.au While laboratory tests can show increased hydrolysis due to the formation of acidic products, this autocatalytic effect is unlikely to occur in the natural environment because of its inherent buffering capacity. service.gov.uk

Bioaccumulation and Trophic Transfer in Ecosystems

Due to its chemical properties, BPDP is expected to adsorb to suspended solids and sediment if released into water. nih.gov Studies have observed this transport from the water column to sediment in pond environments. nih.gov

Uptake and elimination of ¹⁴C-labelled this compound in fish. Adapted from service.gov.uk.
OrganismExposure Concentration (µg/l)Exposure Time (days)Bioconcentration Factor (BCF) - Whole FishElimination Half-life (days)
Rainbow Trout0.5284301.2
Rainbow Trout5.0285101.3
Fathead Minnow0.52813001.3
Fathead Minnow5.02819001.4

Bioaccumulation Potential in Aquatic Biota (e.g., Fish)

Bioaccumulation refers to the process by which organisms absorb a substance from their environment, leading to a concentration in their tissues greater than that in the surrounding medium. This is often quantified using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.

For this compound, studies have shown a high to very high potential for bioconcentration in aquatic organisms. nih.gov Experimental BCF values in fish have been reported at 528, 785, and 1096. nih.gov A detailed study on the fathead minnow (Pimephales promelas) provided several BCF values determined through different calculation methods, as shown in the table below. service.gov.uk

Interactive Data Table: Bioconcentration Factors (BCF) for this compound in Fathead Minnow (Pimephales promelas)

ParameterValue
BCF (Initial Rate Method)3,316 ± 500
BCF (Zitko Method)785 ± 509
BCF (BIOFAC Program)498 ± 184
Approximate BCF (Pond Study)528

Source: Adapted from Muir et al. (1983) as cited in the Environmental risk evaluation report by GOV.UK, 2010. service.gov.uk

In a study using an artificial pond, the maximum concentration of the substance in fathead minnows was observed eight hours after its introduction, yielding an approximate BCF of 528 l/kg at that time. service.gov.uk The same study also noted accumulation in invertebrate larvae (Chironomus tentans), which primarily accumulated the compound from sediment and pore water. service.gov.uk The concentration factor in these larvae, based on sediment concentrations, was reported to be 37 by day 49. service.gov.uk Despite these figures, under some regulatory frameworks, the substance does not meet the formal criterion for being "bioaccumulative," which often requires a BCF value greater than 2,000. service.gov.uk

Assessment of Biomagnification Potential Through Food Chains

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. youtube.com This phenomenon is assessed using the Trophic Magnification Factor (TMF), which measures the average rate of concentration increase per trophic level. nih.gov A TMF value greater than 1 is generally considered evidence that a chemical biomagnifies. nih.gov

Currently, there is a lack of specific field studies that have calculated a Trophic Magnification Factor for this compound. However, its potential to biomagnify can be inferred from its physicochemical properties. As a lipophilic compound, it has a tendency to accumulate in the fatty tissues of organisms, which is a prerequisite for biomagnification. asm.org

Sorption and Desorption Dynamics in Environmental Media (e.g., Sediment, Soil)

Sorption, the attachment of chemicals to particles of soil and sediment, is a primary process governing the environmental distribution of this compound.

The compound's high estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 7.4 x 10⁸ indicates that it is expected to adsorb strongly to suspended solids and sediment. nih.gov This strong affinity for particulate matter means the compound will preferentially partition out of the water column and accumulate in sediment beds. nih.govservice.gov.uk This behavior was confirmed in pond studies where significant transport from water to sediment was observed. nih.gov This strong sorption to sediment may also reduce the rate of other processes like volatilization. nih.gov

The degradation of this compound in these media is also an important factor. Studies using microcosms with sediment and water from various ecosystems found that indigenous microorganisms can mineralize the compound. nih.gov The rate of this biodegradation varies significantly, with one study showing over 37% mineralization after 8 weeks in a microcosm from an ecosystem with previous exposure to agricultural chemicals, compared to only 1.7% in samples from a non-contaminated site. nih.gov Degradation appears to be most effective at lower concentrations and in sediments from eutrophic ecosystems that exhibit high phosphoesterase enzyme activities. nih.gov The primary biodegradation products identified in these microcosm residues included phenol, tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. nih.gov

The strong sorption to sediment, coupled with its potential for biodegradation, are crucial dynamics in determining the ultimate environmental fate and persistence of this compound.

Table of Key Environmental Fate Parameters

Parameter Value Indication Source
Bioconcentration Factor (BCF) 528 - 1096 L/kg High to Very High Bioaccumulation Potential in Fish nih.gov

Human and Wildlife Exposure Assessment and Biomonitoring

Characterization of Exposure Sources and Pathways

The assessment of human and wildlife exposure to tert-butylphenyl diphenyl phosphate (B84403) (tBPDPP) necessitates a thorough characterization of its sources and the pathways through which it enters biological systems. As an additive flame retardant and plasticizer, tBPDPP is not chemically bound to the products it is used in, such as polyvinyl chloride, cellulosics, and other polymers, which facilitates its release into the environment. nih.govnih.govnih.gov

Quantification of tert-Butylphenyl Diphenyl Phosphate in Indoor Dust as an Exposure Source

Indoor dust has been identified as a significant reservoir for semi-volatile organic compounds (SVOCs), including tBPDPP. nih.govnih.govgwu.edu The migration of tBPDPP from consumer products leads to its accumulation in dust, creating a primary source of human exposure, particularly for children who have more contact with dust-laden surfaces.

Studies have consistently detected tBPDPP isomers in indoor dust samples. For instance, a study investigating house dust from South China and the Midwestern United States found that 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) was a dominant isomer among the tert-butylated triarylphosphate esters (TBPPs). nih.gov The median concentration of total TBPPs was reported to be 35.4 ng/g in South China house dust and 81.3 ng/g in Midwestern U.S. dust. nih.gov Although these levels were generally lower than those of the more well-known triphenyl phosphate (TPHP), their widespread presence suggests extensive use in household products. nih.gov Another study highlighted that tBPDPP was among the SVOCs that exhibited significant adipogenic activity in 3T3-L1 cells at concentrations relevant to child exposure levels from dust. nih.gov

Table 1: Concentration of this compound Isomers in House Dust

Environmental Migration and Inhalation/Ingestion Exposure Routes

The environmental migration of tBPDPP is governed by its physicochemical properties. With a low vapor pressure, it tends to exist in both vapor and particulate phases in the atmosphere. nih.gov The atmospheric half-life of vapor-phase tBPDPP is estimated to be around one day due to its reaction with hydroxyl radicals. nih.gov Particulate-phase tBPDPP can be removed from the air through wet and dry deposition. nih.gov

In aquatic environments, tBPDPP is expected to adsorb to suspended solids and sediment. nih.govnih.gov Biodegradation is considered a significant fate process in both soil and water. nih.govnih.gov Studies have shown that tBPDPP can be mineralized by microorganisms, with degradation products including phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.gov

The primary routes of human exposure to tBPDPP are through the ingestion of contaminated dust and dermal contact with products containing the compound. nih.govaksci.com Inhalation of air containing vapor-phase or particulate-bound tBPDPP is another potential exposure pathway. nih.govaksci.com For wildlife, exposure can occur through the ingestion of contaminated soil, water, and food sources.

Biomonitoring Strategies and Analytical Approaches for Exposure Markers

Biomonitoring provides a direct measure of internal exposure to chemicals by analyzing their concentrations or their metabolites in biological samples such as urine. nih.gov This approach is crucial for understanding the extent of human exposure to tBPDPP from all sources.

Detection and Quantification of tert-Butylphenyl Phenyl Phosphate in Urine

Efforts to assess human exposure to tBPDPP are complicated by its metabolism into various compounds. nih.gov One of its metabolites is tert-butylphenyl phenyl phosphate (tb-PPP). nih.govnih.gov The detection of tb-PPP in urine serves as a specific biomarker for tBPDPP exposure.

A study on women undergoing in vitro fertilization detected tb-PPP in 14% of the participants, with specific gravity-adjusted concentrations up to 351 ng/mL. nih.govnih.gov In contrast, a study on toddlers found a much higher detection frequency of 94.5%, with urinary levels up to 11.8 ng/ml, highlighting potential differences in exposure levels or metabolism between age groups. nih.gov The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and specificity. nih.gov

Analysis of Diphenyl Phosphate as a Common Metabolite for Organophosphate Esters

Diphenyl phosphate (DPHP) is a common urinary metabolite for several triaryl-substituted organophosphate esters (OPEs), including tBPDPP and the widely used triphenyl phosphate (TPHP). nih.govnih.govnih.gov While not specific to tBPDPP, the measurement of DPHP is a valuable tool for assessing cumulative exposure to a group of structurally related OPEs. nih.gov

Numerous biomonitoring studies have reported the ubiquitous detection of DPHP in human urine. nih.govunc.edu For example, a study of pregnant women in North Carolina found DPHP in 38 out of 39 urine samples, with a geometric mean concentration of 1.9 ng/mL. unc.edu Another study on California adults detected DPHP in 62% of urine samples. nih.gov The analysis of DPHP is commonly carried out using LC-MS/MS. unc.edu

Methodological Advancements in Biomonitoring for Population-Based Studies

Recent years have seen significant advancements in analytical methods for biomonitoring OPE metabolites, enabling more efficient and sensitive analysis in large-scale population studies. nih.govki.se These advancements are crucial for understanding exposure trends and the potential health implications of widespread OPE use.

Methodologies such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated for the simultaneous quantification of multiple OPFR metabolites in urine. nih.govnih.gov Sample preparation techniques have also evolved, with methods like liquid-liquid extraction and solid-phase microextraction (SPME) being optimized to improve recovery and reduce matrix effects. nih.govnih.gov For instance, a 96-blade SPME system coupled with UPLC-MS/MS has been proposed for high-throughput analysis of OPE metabolites in urine, offering a reliable and accurate approach for large-scale screening. nih.gov These methodological improvements enhance the capacity for comprehensive exposure assessment in population-based research. ki.seacs.org

Assessment of Population-Specific Exposure Levels and Trends

Biomonitoring studies provide direct evidence of human exposure to this compound (BPDP), primarily through the detection of its metabolites in biological samples. Efforts to quantify human exposure are complex due to the biotransformation of BPDP into several metabolites, including tert-butylphenyl phenyl phosphate and diphenyl phosphate, the latter being a common metabolite for many triaryl-substituted organophosphate esters (OPEs). nih.gov

Research has revealed varying exposure levels across different population groups. A notable difference has been observed between adult and child populations in the United States. One study, the Environment and Reproductive Health (EARTH) study, detected tert-butylphenyl phenyl phosphate in the urine of 14% of the participating women, with specific gravity-adjusted concentrations reaching up to 351 ng/mL. nih.gov In contrast, the Toddler's Exposure to SVOCs in the Indoor Environment (TESIE) study found the same metabolite in the urine of 94.5% of the children sampled, with concentrations up to 11.8 ng/mL. nih.gov The reasons for these significant differences in detection frequency and concentration levels between these two American study populations are not yet fully understood. nih.gov

The primary route of exposure to BPDP is believed to be through the leaching of this additive flame retardant from consumer products, leading to its presence in indoor environments. nih.gov Indeed, studies that have included BPDP in their analysis have frequently detected it in household dust. nih.gov

While data specifically on BPDP is somewhat limited, studies on structurally similar OPEs provide context for potential exposure scenarios. For instance, research on tri(2,4-di-t-butylphenyl) phosphate (TDTBPP), another OPE, has shown its presence in house dust, leading to estimated exposures from dust ingestion for adults and toddlers. occupationalcancer.ca

The following table summarizes the findings from biomonitoring studies for a metabolite of this compound.

Application of Physiologically-Based Toxicokinetic Models in Exposure Reconstruction

Physiologically-based toxicokinetic (PBTK), also known as physiologically-based pharmacokinetic (PBPK), models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.net These models are increasingly valuable in environmental health and risk assessment as they can quantitatively describe the time-course of a chemical's concentration within various biological matrices like blood, tissues, and urine. researchgate.netnih.gov

For organophosphate flame retardants (OPFRs), including compounds like this compound, PBTK models serve as a crucial bridge between external exposure and internal dose. researchgate.netnih.gov This is particularly important for interpreting biomonitoring data and understanding potential health risks, especially for vulnerable populations such as children. researchgate.net

The general structure of a PBTK model consists of a series of interconnected compartments representing different organs and tissues (e.g., gut, liver, fat, lungs, kidneys). researchgate.netnih.gov The model incorporates physiological parameters (e.g., tissue volumes, blood flow rates) and chemical-specific parameters (e.g., partition coefficients, metabolic rates) to simulate the compound's fate in the body. researchgate.net

Key applications of PBTK models in the context of OPFR exposure include:

In Vitro to In Vivo Extrapolation (IVIVE): PBTK models are essential for translating data from high-throughput in vitro assays into human equivalent doses, which helps in assessing health risks based on cellular-level responses. nih.gov

Exposure Reconstruction: By using biomonitoring data (e.g., metabolite concentrations in urine), PBTK models can perform reverse dosimetry to estimate the initial external exposure dose. researchgate.net This allows for a more comprehensive understanding of exposure pathways and magnitudes.

Assessing Population Variability: These models can incorporate data on physiological differences across populations (e.g., age-related differences in metabolism) to predict how internal doses might vary among individuals and life stages. researchgate.netnih.gov

Predicting Target Organ Concentration: PBTK models can estimate the concentration of a substance or its toxic metabolites in specific target organs, which is often more relevant for toxicity assessment than blood or urine concentrations. researchgate.netresearchgate.net For example, models for some OPFRs have shown a tendency for accumulation in lipophilic tissues like the brain and adipose tissue. researchgate.net

While specific, fully parameterized PBTK models for this compound are not extensively documented in the public domain, the methodology has been successfully applied to other widely used OPFRs like tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), tris(1-chloro-2-propyl) phosphate (TCIPP), and tris(2-chloroethyl) phosphate (TCEP). researchgate.netnih.gov The development of such models generally begins with animal data (e.g., in rats) which is then extrapolated to humans, including sensitive groups like children. researchgate.netnih.gov The continued development and refinement of PBTK models for a broader range of OPFRs, including this compound, will improve human health risk assessments. researchgate.net

Toxicological and Ecotoxicological Research on Tert Butylphenyl Diphenyl Phosphate

Developmental and Reproductive Toxicology Studies of tert-Butylphenyl Diphenyl Phosphate (B84403)

Effects on Endochondral Ossification and Skeletal Development

The process of endochondral ossification, crucial for the formation of the majority of the skeleton, involves the proliferation and differentiation of chondrocytes to form a cartilage template, which is subsequently replaced by bone. Research has highlighted that certain organophosphate esters, including tert-Butylphenyl diphenyl phosphate (BPDP), can interfere with this intricate developmental process.

Murine Limb Bud Culture Models for Developmental Toxicity

Murine limb bud culture systems serve as a valuable ex vivo model to investigate the effects of chemical compounds on skeletal development. Studies utilizing this model have demonstrated that BPDP is detrimental to endochondral ossification. nih.gov

Furthermore, BPDP exposure has been shown to suppress the expression of key transcription factors that govern bone formation, such as Sox9, Runx2, and Sp7. oup.com Sox9 is a master regulator of chondrogenesis, while Runx2 and Sp7 are critical for osteogenesis, the process of bone formation. oup.com The downregulation of these genes indicates that BPDP interferes with the molecular signaling pathways that control skeletal development. nih.govoup.com

A transcriptomic approach to understanding the mechanism of BPDP's action in the developing limb revealed that exposure to BPDP alters Hedgehog (Hh) signaling. nih.govnih.gov The Hh signaling pathway is a key regulator of endochondral ossification. nih.gov RNA sequencing analyses of limb buds treated with BPDP showed a decrease in the expression of several targets of Hh signaling, including Gli1, Ptch1, and Ptch2. nih.gov Interestingly, the expression of the Hh ligand, Indian hedgehog (Ihh), was increased, possibly as a compensatory response to the inhibition of the signaling pathway. nih.gov

The detrimental effects of BPDP on the cartilage template could be rescued by co-treatment with purmorphamine, a known Hh agonist. nih.gov However, this rescue did not fully restore the expression of the key osteogenic transcription factors Runx2 and Sp7 to control levels. nih.gov These findings underscore that the Hh signaling pathway is a vulnerable target for environmental chemicals like BPDP during development. nih.govnih.gov

Key Findings in Murine Limb Bud Cultures Exposed to BPDP Reference
Morphological Effects
Limited longitudinal growth of cartilage anlagen nih.gov
Reduction in overall limb size nih.gov
Inhibition of chondrogenesis nih.govoup.com
Gene Expression Changes
Suppression of Sox9, Runx2, and Sp7 oup.com
Alteration of Hedgehog signaling pathway nih.govnih.gov
Decreased expression of Hh target genes (Gli1, Ptch1, Ptch2) nih.gov
Increased expression of Ihh nih.gov
Mechanistic Insights
Hh signaling identified as a key vulnerable pathway nih.govnih.gov
Rescue of cartilage morphology by Hh agonist purmorphamine nih.gov
In Vivo Assessments of Bone Formation and Skeletal Abnormalities

Despite the compelling evidence from ex vivo murine limb bud culture models indicating the detrimental effects of BPDP on endochondral ossification, there is a notable lack of in vivo studies examining the effects of BPDP on the skeleton. nih.gov While bone formation is a significant toxicological endpoint, research has yet to extend the findings from culture models to whole-animal studies to assess skeletal abnormalities following in vivo exposure to BPDP. nih.gov

Impacts on Organ Development and Function

The developmental toxicity of BPDP is not limited to the skeletal system, with research indicating potential adverse effects on other vital organs.

Developmental Cardiotoxicity and Hepatotoxicity in Zebrafish

Studies utilizing the zebrafish (Danio rerio) embryo model have revealed that BPDP can induce developmental cardiotoxicity and hepatotoxicity, suggesting its potential as a teratogen. nih.gov Zebrafish are a widely used model in toxicological research due to their rapid development and optical transparency, which allows for the direct observation of organogenesis.

Exposure of zebrafish embryos to BPDP has been shown to result in cardiac and liver abnormalities. nih.gov While the specific morphological and functional changes associated with BPDP-induced cardiotoxicity and hepatotoxicity are an area of ongoing investigation, these findings point to the multi-organ developmental toxicity of this compound.

Hepatic Gene Expression Changes in Avian Embryos

Research on avian embryos has provided further insight into the hepatic effects of BPDP. In a study involving chicken embryos, exposure to BPDP via egg injection led to significant changes in hepatic gene expression. nih.govoup.comresearchgate.net

Using a ToxChip polymerase chain reaction array, investigators reported significant dysregulation of genes related to several key biological pathways in the liver of chicken embryos. nih.govoup.com The most pronounced transcriptomic effects were observed at mid-incubation. nih.govoup.com The affected genes were primarily associated with xenobiotic metabolism, the regulation of bile acid and cholesterol, and oxidative stress. nih.govoup.comresearchgate.net

These findings suggest that the developing liver is a target for BPDP toxicity and that exposure can disrupt critical metabolic and stress-response pathways. nih.govoup.com The observed changes in genes related to bile acid and cholesterol regulation may indicate a potential for liver cholestasis. nih.govoup.com

Hepatic Gene Expression Changes in Avian Embryos Exposed to BPDP Reference
Affected Biological Pathways
Xenobiotic metabolism nih.govoup.comresearchgate.net
Bile acid/cholesterol regulation nih.govoup.comresearchgate.net
Oxidative stress nih.govoup.comresearchgate.net
Timing of Effects
Most pronounced transcriptomic effects at mid-incubation nih.govoup.com

Reproductive Endpoints and Alterations in Cellular Secretion (e.g., Progesterone)

Research into the reproductive toxicology of this compound (BPDP) has identified effects on steroidogenesis. A notable study observed that exposure to BPDP led to an increase in superoxide (B77818) production and a corresponding rise in basal progesterone (B1679170) secretion in cultured mouse Leydig cells (MA-10). nih.gov This alteration in hormone secretion suggests that BPDP can interfere with the normal function of steroidogenic cells, a critical component of the reproductive system.

Neurotoxicological Investigations

The potential for this compound to induce neurotoxicity has been explored through various models, revealing effects on fundamental neuronal processes and development.

Effects on Neurite Outgrowth and Neuronal Network Firing in In Vitro Models

In vitro studies have provided direct evidence of the neurotoxic potential of BPDP. Research utilizing primary rat neocortical cultures demonstrated that exposure to BPDP resulted in a reduction of both neurite outgrowth and spontaneous neuronal network firing. nih.gov These findings indicate that the compound can directly impair the structural and functional development of neuronal connections, which are fundamental to the formation and operation of neural circuits.

Evaluation of Developmental Neurotoxicity Potential

The evaluation of developmental neurotoxicity has been a key area of research, with studies often employing the zebrafish model. Embryonic exposure to BPDP has been linked to adverse developmental outcomes. nih.gov Specifically, adult zebrafish that were exposed to BPDP during their embryonic stage showed a diminished response to a novel environment. nih.gov Higher exposure levels during development led to significant morphological abnormalities, such as spinal curvature. nih.gov Furthermore, other research has pointed to the inhibition of swimming activity in zebrafish larvae following exposure to butylphenyl diphenyl phosphate. mdpi.com These behavioral and morphological changes underscore the compound's potential to act as a developmental neurotoxicant.

Summary of Developmental Neurotoxicity Endpoints in Zebrafish Exposed to this compound (BPDP)
EndpointObserved EffectReference
BehaviorReduced novel environment response in adults exposed embryonically nih.gov
MorphologySpinal curvature nih.gov
BehaviorInhibition of swimming activity mdpi.com
Organ ToxicityDevelopmental cardiotoxicity and hepatotoxicity nih.gov

Organ-Specific Toxicity Beyond Development and Reproduction

Beyond its effects on the reproductive and nervous systems, research has identified specific organ systems that are targets of this compound and related compounds, particularly concerning lipid metabolism.

Lipid Accumulation in Adrenocortical and Ovarian Interstitial Cells

Studies on butylated triphenyl phosphate (BTP), a closely related triaryl phosphate, have revealed significant effects on the adrenal glands and ovaries of Fischer 344 rats. nih.govnih.gov Administration of BTP resulted in hypertrophy and cholesteryl lipidosis—an accumulation of cholesteryl esters—in both adrenocortical cells and ovarian interstitial cells. nih.govnih.gov This lipid accumulation was found to be progressive with the duration of exposure. nih.gov Mechanistic investigations suggest that the lipidosis is caused by the inhibition of the neutral cholesteryl ester hydrolase (nCEH) enzyme. nih.gov This enzyme is critical for hydrolyzing stored cholesteryl esters into free cholesterol for steroid hormone synthesis. Its inhibition leads to the pronounced accumulation of these lipids within cytoplasmic droplets in these steroidogenic cells. nih.gov

Biochemical Effects of Triaryl Phosphates on Adrenal Glands in F344 Rats
CompoundEnzyme AffectedEffectResultReference
Butylated Triphenyl Phosphate (BTP)Neutral Cholesteryl Ester Hydrolase (nCEH)InhibitionCholesteryl ester accumulation (lipidosis) nih.gov
Tricresyl Phosphate (TCP)Neutral Cholesteryl Ester Hydrolase (nCEH)97% inhibition vs. controlSevere cholesteryl lipidosis nih.gov
Tricresyl Phosphate (TCP)Acyl coenzyme A:cholesterol acyl transferase27% depression vs. controlElevated intracellular cholesterol nih.gov

Impacts on Hepatic Lipid Metabolism

The liver has also been identified as a target organ. Studies in zebrafish have shown that BPDP treatment can induce developmental hepatotoxicity. nih.gov Further insight comes from research on structurally similar organophosphate esters. For example, Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) has been shown to disrupt lipid homeostasis in primary mouse hepatocytes. acs.org Exposure to TDTBPP altered the metabolism of glycerides and glycerophospholipids and led to significant changes in the transcription of genes involved in multiple lipid pathways, including lipid uptake, de novo lipogenesis, and fatty acid β-oxidation. acs.org

Additionally, in vitro metabolism studies using human liver subcellular fractions have characterized the metabolic fate of 4-tert-butylphenyl diphenyl phosphate (4tBPDPP), an isomer of the title compound. These studies identified tert-butylphenyl phenyl phosphate (tb-PPP) and diphenyl phosphate (DPHP) as major metabolites, providing insight into the biological transformation that would occur in the liver. nih.gov

Ecotoxicological Assessments in Aquatic and Terrestrial Systems

This compound (BPDP), a prominent organophosphate ester flame retardant, has been the subject of various ecotoxicological studies to determine its impact on environmental health. These assessments in both aquatic and terrestrial ecosystems reveal a complex toxicological profile, with effects varying significantly among different organisms and endpoints.

Aquatic Organism Sensitivity and Adverse Outcomes

Research into the aquatic toxicity of BPDP indicates that while it may not be acutely toxic to all species at its limit of water solubility, it can induce significant adverse outcomes, particularly from developmental and long-term exposures.

Studies utilizing the zebrafish (Danio rerio) model have revealed that this compound can act as a teratogen, inducing developmental toxicity. nih.gov Embryonic exposure to BPDP has been linked to developmental cardiotoxicity and hepatotoxicity. nih.gov Furthermore, research has shown that such early-life exposure can lead to lasting effects, including spinal curvature in a significant portion of fish at certain concentrations and altered behavioral responses in adulthood. nih.gov

Table 1: Observed Toxicological Effects of this compound on Zebrafish

Effect Observed Type of Toxicity Citation
Cardiotoxicity Developmental nih.gov
Hepatotoxicity Developmental nih.gov
Spinal Curvature Developmental nih.gov

However, studies on the nematode Caenorhabditis elegans have demonstrated developmental toxicity. BPDP was found to inhibit larval development, indicating a potential risk to soil and sediment-dwelling invertebrates. nih.gov

Microorganisms have been shown to play a role in the breakdown of BPDP in aquatic environments. The biodegradation of BPDP was studied in microcosms containing sediment and water from various ecosystems. nih.gov Mineralization of the compound was significantly higher in ecosystems with a history of chronic exposure to agricultural chemicals compared to non-contaminated sites. nih.gov The degradation process yielded several products, including phenol (B47542), tert-butylphenol, diphenyl phosphate, and triphenyl phosphate. nih.gov This suggests that microbial communities in eutrophic and previously contaminated environments are more adapted to breaking down BPDP. nih.gov

Table 2: Toxicity of this compound to Aquatic Invertebrates

Organism Endpoint Result Citation
Daphnia magna Acute Immobilization (24h) Not acutely toxic at water solubility limit oecd.org

Data on the toxicity of BPDP to aquatic primary producers like algae and cyanobacteria is limited. A 72-hour study on the green algae Scenedesmus subspicatus reported no adverse effects at the highest tested nominal concentration. oecd.org Despite this finding, the safety data sheet for BPDP often carries a warning that it is "very toxic to aquatic life with long lasting effects," a hazard classification that may reflect broader concerns beyond acute toxicity to algae. scipoly.com

Terrestrial Toxicity Studies and Ecological Risk Implications

Information on the direct terrestrial toxicity of BPDP is not extensive. A UK environmental risk evaluation noted that the assessment could be improved by conducting specific toxicity tests on terrestrial organisms, although it concluded that the risk to soil from the production and use of BPDP is low. service.gov.uk

However, laboratory studies using murine limb bud cultures have provided insight into potential terrestrial vertebrate toxicity. This research revealed that BPDP is detrimental to endochondral ossification, the process by which cartilage is replaced by bone during development. nih.govnih.gov These findings suggest that BPDP could pose a risk to normal skeletal development in terrestrial animals. nih.gov

Comparative Toxicology with Legacy (e.g., PBDEs) and Emerging Flame Retardants

As organophosphate flame retardants (OPFRs) like BPDP have been increasingly used to replace phased-out polybrominated diphenyl ethers (PBDEs), comparative toxicological studies have become crucial. nih.gov Research indicates that several emerging OPFRs, including BPDP, exhibit toxicity comparable to the legacy flame retardants they were designed to replace. nih.gov

In studies using the nematode C. elegans, aromatic OPFRs such as triphenyl phosphate (TPHP), a known byproduct of BPDP, and BPDP itself were consistently among the most toxic chemicals tested, with potencies similar to PBDEs for endpoints like larval development and reproduction. nih.govnih.gov

Furthermore, in vitro studies on murine limb bud cultures demonstrated that BPDP was more detrimental to endochondral ossification than 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), one of the major PBDEs that it replaced. nih.govnih.gov These comparative results challenge the assumption that replacement flame retardants are inherently safer and highlight that some aromatic OPFRs may have levels of toxicity comparable to PBDEs. nih.govnih.gov

Table 3: Comparative Larval Development Toxicity in C. elegans

Compound Type Lowest Effect Concentration (LEC) in µM Citation
This compound (BPDP) OPFR < 5 nih.gov
Triphenyl phosphate (TPHP) OPFR 0.16 nih.gov
BDE-47 PBDE 0.4 nih.gov
BDE-99 PBDE 0.16 nih.gov
DE-71 (Commercial Mixture) PBDE 0.16 nih.gov

Mechanistic Elucidation of Toxicological Pathways

Molecular and Cellular Mechanisms of Action

The toxicological effects of tert-butylphenyl diphenyl phosphate (B84403) (tBPDP) are underpinned by a complex interplay of molecular and cellular events. Emerging research has begun to unravel these mechanisms, pointing towards the dysregulation of critical signaling pathways, cellular stress responses, and mitochondrial function as key areas of impact.

Transcriptomic Profiling and Gene Expression Dysregulation

Transcriptomic analyses, particularly those employing RNA sequencing, have been instrumental in identifying the genome-wide effects of tBPDP exposure. These studies have revealed significant alterations in gene expression profiles, providing a broad overview of the biological processes disrupted by this compound.

A key study utilizing murine limb bud cultures exposed to tBPDP identified a significant number of differentially expressed genes. nih.gov This transcriptomic approach has been pivotal in elucidating the molecular pathways that are most sensitive to tBPDP. nih.govnih.gov

Inhibition of Hedgehog Signaling Pathway Activity

One of the most significant findings from transcriptomic studies is the potent inhibition of the Hedgehog (Hh) signaling pathway by tBPDP. nih.govnih.govnih.gov This pathway is crucial for embryonic development, particularly for processes such as limb formation and endochondral ossification. nih.govnih.gov

The table below summarizes the observed changes in the expression of key Hedgehog signaling pathway genes following exposure to tert-Butylphenyl diphenyl phosphate.

GeneFunction in Hedgehog SignalingObserved Effect of tBPDP Exposure
Ihh Hedgehog ligandIncreased expression after 24 hours nih.gov
Gli1 Transcriptional activatorDecreased expression nih.govnih.gov
Ptch1 Pathway inhibitor and target geneDecreased expression nih.gov
Ptch2 Pathway inhibitor and target geneDecreased expression nih.gov
Modulation of Key Transcription Factors

The dysregulation of the Hedgehog pathway by tBPDP has a direct impact on the expression of crucial transcription factors that govern developmental processes. Notably, the expression of Runt-related transcription factor 2 (Runx2) and Sp7 transcription factor 7 (Sp7, also known as osterix) is affected. nih.gov Both Runx2 and Sp7 are essential for osteoblast differentiation and bone formation. nih.gov

In murine limb bud cultures, while an agonist of the Hh pathway could rescue some of the morphological defects caused by tBPDP, it did not restore the expression of Runx2 and Sp7 to control levels. nih.govnih.gov This indicates that while Hh signaling is a primary target, tBPDP may also influence these key transcription factors through other, independent mechanisms. nih.gov The downregulation of these transcription factors is consistent with the observed detrimental effects of tBPDP on endochondral ossification. nih.govnih.gov

Dysregulation of Genes Related to Xenobiotic Metabolism and Oxidative Stress

Exposure to tBPDP has been shown to induce cellular stress responses, including the dysregulation of genes involved in xenobiotic metabolism and oxidative stress. Studies on related organophosphate compounds have shown that they can induce the production of reactive oxygen species (ROS). For instance, triphenyl phosphate (TPhP), a structurally similar compound, has been shown to cause ROS overproduction in marine diatoms. While direct evidence for tBPDP is still emerging, the increased superoxide (B77818) production observed in MA-10 mouse Leydig cells exposed to tBPDP suggests a similar mechanism. nih.gov This increase in oxidative stress can trigger cellular defense mechanisms, leading to changes in the expression of genes responsible for detoxifying foreign compounds and mitigating oxidative damage. Fungal metabolism studies have shown that tBPDP can be oxidized at its tert-butyl moiety and aromatic rings, indicating that organisms possess enzymatic pathways to process this compound. nih.govnih.gov

Interactions with Intracellular Signaling Pathways and Receptors

Beyond the well-documented effects on the Hedgehog pathway, tBPDP is implicated in the modulation of other critical intracellular signaling cascades. The process of endochondral ossification, which is disrupted by tBPDP, is regulated by a complex network of cross-talking pathways, including Wnt, fibroblast growth factor (FGF), and bone morphogenetic protein (BMP) signaling, in addition to the Hedgehog pathway. nih.gov While direct interactions of tBPDP with the Wnt and FGF pathways have not been extensively detailed, the intricate interplay between these signaling networks suggests that a primary disruption in one, such as the Hedgehog pathway, could have cascading effects on the others.

Furthermore, studies on the broader class of organophosphate esters indicate potential interactions with other signaling molecules. For example, triphenyl phosphate (TPhP) has been found to modulate the MAPK signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and stress responses. nih.gov Given the structural similarities, it is plausible that tBPDP could also exert some of its toxic effects through the MAPK pathway.

Mitochondrial Toxicity and Cellular Bioenergetics Alterations

Mitochondria are crucial for cellular energy production and are also a primary site for the generation of reactive oxygen species (ROS). There is growing evidence to suggest that organophosphate flame retardants, including tBPDP, can exert toxic effects by impairing mitochondrial function.

Exposure of MA-10 mouse Leydig cells to tBPDP has been reported to increase the production of superoxide, a primary ROS generated in the mitochondria. nih.gov This indicates that tBPDP can induce mitochondrial stress. An increase in ROS production can lead to oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA, further compromising mitochondrial function. This can result in a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis, ultimately affecting cellular bioenergetics. While direct studies on tBPDP's effects on mitochondrial respiration and ATP production are limited, the observed increase in superoxide production points towards a potential mechanism of mitochondrial toxicity. nih.gov

Metabolic Activation and Detoxification Pathways

The biotransformation of this compound is a critical determinant of its toxicological profile. The metabolic pathways involve a series of enzymatic reactions that can lead to either detoxification and excretion or activation to more reactive and potentially toxic compounds. The primary routes of metabolism involve oxidation and hydrolysis, mediated by various enzyme systems.

Role of Cytochrome P450 Enzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a crucial role in the phase I metabolism of a wide array of xenobiotics, including organophosphate esters like this compound. These enzymes are involved in oxidative reactions that introduce or expose functional groups on the parent compound, thereby increasing its water solubility and facilitating its excretion.

While direct studies pinpointing the specific CYP isoforms responsible for the metabolism of this compound are limited, the metabolism of structurally similar organophosphate esters, such as triphenyl phosphate (TPHP), can provide valuable insights. Research on TPHP has shown that its metabolism into diphenyl phosphate (DPHP) and hydroxylated metabolites is primarily mediated by CYP1A2 and CYP2E1 in human liver microsomes. nih.govnih.gov Given the structural analogy, it is hypothesized that these same isoforms are likely involved in the biotransformation of this compound. nih.gov

The presence of the bulky tert-butyl group on the phenyl ring of this compound may influence its interaction with metabolic enzymes. This steric hindrance could potentially reduce the rate of metabolism compared to less substituted organophosphates. nih.gov This characteristic might lead to a higher potential for bioaccumulation of the parent compound. nih.gov

Formation of Active and Inactive Metabolites and Their Toxicological Significance

The metabolism of this compound results in the formation of several metabolites, some of which are considered breakdown products and others which may have their own toxicological implications. The primary metabolic transformations involve hydrolysis of the phosphate ester bonds and oxidation of the aryl and alkyl moieties.

An in vitro study utilizing human liver S9 fractions has been instrumental in identifying the major metabolites of 4-tert-butylphenyl diphenyl phosphate (4tBPDPP). nih.gov This study revealed that the primary metabolites are tert-butylphenyl phenyl phosphate (tb-PPP) and diphenyl phosphate (DPHP). nih.gov The formation of tb-PPP suggests that hydrolysis of one of the phenyl groups is a significant metabolic pathway. DPHP is a common metabolite of many triaryl phosphates and indicates the cleavage of the phosphate ester bond. nih.govnih.gov

Fungal metabolism studies of this compound have identified a broader range of metabolites, which may also be relevant to mammalian metabolism. These studies consistently show that oxidation of the tert-butyl group is a predominant pathway, leading to the formation of carboxylic acid derivatives such as 4-(2-carboxy-2-propyl)triphenyl phosphate. x-mol.comnih.gov Additionally, hydroxylation of the aromatic rings is another key transformation. x-mol.comnih.gov Other detected metabolites in these studies include triphenyl phosphate, 4-(2-carboxy-2-propyl)diphenyl phosphate, 2-(4-hydroxyphenyl)-2-methyl propionic acid, and phenol (B47542). x-mol.com The formation of these hydroxylated and carboxylated derivatives generally represents a detoxification pathway, as these modifications increase the polarity of the compound, facilitating its conjugation and excretion from the body.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Trace-Level Quantification

Chromatography is the cornerstone of separating complex mixtures, a necessary prelude to the accurate quantification of specific analytes like tert-butylphenyl diphenyl phosphate (B84403). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages depending on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organophosphate esters (OPEs), including tert-butylphenyl diphenyl phosphate. It is particularly well-suited for non-volatile or thermally labile compounds. The separation is typically achieved on a C18 reversed-phase column. asm.orgresearchgate.net The choice of mobile phase is critical for optimal separation and sensitivity; common mobile phases consist of acetonitrile (B52724) and/or methanol (B129727) mixed with buffered water. sigmaaldrich.comsci-hub.se For instance, one method successfully used a mobile phase of acetonitrile/water buffered with 5mM of ammonium (B1175870) hydroxide/ammonium formate (B1220265) (pH 9.2) for the analysis of OPE metabolites. sigmaaldrich.com

A key advantage of HPLC is its compatibility with a wide range of detectors. While UV detectors can be used, mass spectrometry is the most common and powerful detection method coupled with HPLC for this application, providing high selectivity and sensitivity. sci-hub.senih.gov The combination, known as LC-MS, allows for the effective separation and quantification of target compounds even in complex samples like indoor dust or biological fluids. nih.govsciengine.com For example, a validated LC-MS/MS method for 17 aryl-OPEs in indoor dust achieved limits of quantification ranging from 0.09 to 3.2 ng g⁻¹. nih.gov

Table 1: Example HPLC Method Parameters for Organophosphate Ester Analysis

ParameterConditionSource
Column Kinetex C18 (50 mm × 2.1 mm, 1.3 µm) sci-hub.se
Mobile Phase A: Water, B: 20% Acetonitrile/Methanol sci-hub.se
Flow Rate 0.3 mL/min sci-hub.se
Column Temp. 50 °C sci-hub.se
Injection Vol. 2 µL sci-hub.se

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of semi-volatile organophosphate flame retardants like this compound. kennesaw.edunih.gov The analysis typically involves injecting a sample extract into a heated inlet, which vaporizes the compounds. The volatile analytes are then carried by an inert gas through a capillary column (e.g., a DB-5MS) where they are separated based on their boiling points and interaction with the column's stationary phase. nih.gov

The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds from the column. nih.gov For example, a typical temperature program might start at 80°C, hold for a few minutes, and then ramp up to 300°C. nih.gov This technique is highly effective for separating individual components of flame retardant mixtures. kennesaw.edu GC has been successfully used to analyze this compound in various matrices, including environmental samples and commercial products. asm.orgservice.gov.uk

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing both structural confirmation and highly sensitive quantification. When coupled with chromatographic separation, it offers unparalleled analytical power.

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a preferred method for analyzing OPEs and their polar metabolites in biological and environmental samples. nih.govsciengine.comnih.gov ESI is a "soft" ionization technique that generates intact molecular ions with minimal fragmentation, which is ideal for identifying the parent compound. nih.gov

In the tandem MS (MS/MS) setup, the initial molecular ion (precursor ion) is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, allowing for quantification at very low levels by filtering out background noise. kennesaw.edu For instance, LC-ESI-MS/MS has been effectively used to quantify diphenyl phosphate (DPHP), a metabolite of some aryl-OPEs, in human urine with a method limit of quantification of 0.3 ng/mL. nih.gov This high sensitivity and specificity make it the method of choice for biomonitoring studies. sciengine.comnih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This capability is invaluable for identifying unknown compounds, such as the metabolites of this compound. nih.gov

In metabolite profiling studies, researchers can compare samples from exposed and unexposed organisms. The highly accurate mass data from HRMS allows for the determination of the elemental composition of potential metabolites. sigmaaldrich.com This information, combined with fragmentation patterns, helps in elucidating the structures of new metabolic products. nih.gov For example, HRMS has been instrumental in identifying previously unknown organophosphate esters in environmental samples and in studying the fungal metabolism of this compound, where it helped identify hydroxylated and carboxylic acid derivatives. nih.govnih.gov

Isotope dilution mass spectrometry is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample before any preparation or analysis. nih.gov

This labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, analysts can accurately calculate the concentration of the native analyte, effectively correcting for any losses during sample workup or variations in instrument response (matrix effects). nih.govdoi.org This technique has been successfully applied to the analysis of OPEs in various water samples using GC-MS/MS, with method recoveries for all compounds reported to be above 80%. nih.gov

Sophisticated Sample Preparation Strategies for Complex Matrices

The accurate analysis of this compound (tBPDP) and its derivatives from intricate environmental and biological matrices necessitates robust sample preparation techniques. These strategies are designed to isolate and concentrate the target analytes while minimizing interference from other compounds present in the sample.

Enzymatic Hydrolysis and Deconjugation for Metabolite Analysis

In biological systems, tBPDP can undergo metabolic transformation, leading to the formation of hydroxylated and other metabolites. nih.govasm.org These metabolites are often conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. To analyze the primary metabolites, a deconjugation step is essential.

Enzymatic hydrolysis is the standard procedure for this purpose. It typically involves treating a sample, such as urine, with an enzyme mixture containing β-glucuronidase and sulfatase. This process cleaves the conjugated moieties, releasing the free metabolites for subsequent extraction and instrumental analysis.

Research on the in vitro metabolism of organophosphate flame retardants (OPFRs) has demonstrated the utility of this approach. In a study using human liver S9 subcellular fractions, enzymatic deconjugation was employed to quantify the full extent of metabolite formation from 4-tert-butylphenyl diphenyl phosphate (4tBPDPP). nih.gov The results showed that conjugated metabolites accounted for a significant portion of the biotransformation, highlighting the necessity of hydrolysis for an accurate assessment. nih.gov Fungal metabolism studies of tBPDP have also identified a range of oxidized and hydroxylated derivatives, which in mammalian systems would be prime candidates for conjugation. nih.govasm.org

Identified Metabolites of this compound and Related Compounds

The following table summarizes key metabolites identified in various metabolism studies. The analysis of these compounds, particularly in biological samples, often requires the enzymatic hydrolysis step.

Parent CompoundMetaboliteStudy ContextReference
This compound (tBPDP)4-(2-carboxy-2-propyl)triphenyl phosphateFungal Metabolism (C. elegans) nih.gov
This compound (tBPDP)Diphenyl phosphate (DPHP)Fungal Metabolism (C. elegans) nih.gov
This compound (tBPDP)Phenol (B47542)Fungal Metabolism (C. elegans) nih.gov
4-tert-butylphenyl diphenyl phosphate (4tBPDPP)tert-butylphenyl phenyl phosphate (tb-PPP)Human Liver S9 Fractions (in vitro) nih.gov
4-tert-butylphenyl diphenyl phosphate (4tBPDPP)tb-PPP conjugatesHuman Liver S9 Fractions (in vitro) nih.gov
Triphenyl phosphate (TPHP)Diphenyl phosphate (DPHP)Human Liver S9 Fractions (in vitro) nih.gov

Automated Off-Line Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME)

Automated Off-Line Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of tBPDP and its metabolites from aqueous samples. Automation of the SPE process offers significant advantages, including higher sample throughput, improved reproducibility, and reduced solvent consumption and manual labor. youtube.combiolabscientific.com Automated systems use precise mechanical arms and pumps to perform all the steps of SPE, from conditioning the sorbent to eluting the final sample, in a highly controlled and repeatable manner. youtube.combiolabscientific.com For OPFR metabolites, which include various dialkyl and diaryl phosphates, SPE methods often utilize weak anion exchange sorbents to effectively capture these acidic compounds from matrices like human urine. nih.gov

The general procedure for automated SPE involves:

Conditioning: The SPE cartridge is washed with a solvent to activate the sorbent.

Loading: The sample is passed through the cartridge, where the analytes of interest are retained by the sorbent.

Washing: The cartridge is rinsed with a specific solvent to remove interfering substances.

Elution: A different solvent is used to release the retained analytes from the sorbent into a collection vial.

Liquid-Liquid Microextraction (LLME) represents a miniaturized version of traditional liquid-liquid extraction. It is an attractive alternative for sample preparation due to its minimal use of organic solvents, high enrichment factors, and simplicity. While specific applications of LLME for tBPDP are not extensively documented, its principles are well-suited for extracting semi-volatile organic compounds like OPFRs from complex aqueous matrices. The technique involves the partitioning of analytes from a large volume of an aqueous sample into a micro-volume of an immiscible organic solvent, effectively concentrating the analyte for analysis.

QuEChERS Methodologies for Environmental and Biological Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has expanded from its original use in pesticide analysis to a broad range of organic compounds, including flame retardants. nih.govsigmaaldrich.com Its application to environmental samples like soil and sediment, as well as biological samples, makes it highly relevant for the analysis of tBPDP. nih.govunito.it

The QuEChERS process typically involves two main stages:

Extraction and Partitioning: The sample is homogenized with an organic solvent (commonly acetonitrile) and a mixture of salts (e.g., magnesium sulfate and sodium chloride). Shaking and centrifugation cause the sample to separate into an organic layer containing the analytes and an aqueous layer with polar interferences.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is transferred to a tube containing a sorbent (e.g., primary secondary amine, C18) and magnesium sulfate. The sorbent removes specific interferences, and after vortexing and centrifugation, the cleaned extract is ready for analysis.

A modified QuEChERS method has been successfully developed for the simultaneous analysis of other flame retardants, such as polybrominated diphenyl ethers (PBDEs), in complex animal-derived food samples, demonstrating its effectiveness for compounds with similar physicochemical properties to tBPDP. nih.gov

Generalized QuEChERS Workflow

This table outlines the typical steps in a QuEChERS sample preparation procedure for complex matrices.

StepActionPurposeTypical Reagents
1. Sample HomogenizationWeigh a homogenized sample into a centrifuge tube.Prepare the sample for extraction.N/A
2. ExtractionAdd extraction solvent and salt mixture. Shake vigorously.Extract analytes from the matrix into the solvent layer.Acetonitrile, Magnesium Sulfate, Sodium Chloride
3. CentrifugationCentrifuge the sample to separate layers.Isolate the organic extract from solid and aqueous phases.N/A
4. Dispersive SPE (d-SPE) CleanupTransfer an aliquot of the supernatant to a new tube containing d-SPE sorbents.Remove matrix interferences (e.g., fatty acids, pigments).Primary Secondary Amine (PSA), C18, Magnesium Sulfate
5. Final CentrifugationVortex and centrifuge the d-SPE tube.Separate the cleaned extract from the sorbent material.N/A
6. AnalysisCollect the final extract for instrumental analysis (e.g., GC-MS/MS, LC-MS/MS).Quantify the target analytes.N/A

Rigorous Quality Assurance and Quality Control Protocols in Analytical Research

To ensure the reliability and accuracy of data generated from the analysis of tBPDP, stringent Quality Assurance (QA) and Quality Control (QC) protocols are indispensable. These protocols govern the entire analytical process, from sample collection to final data reporting.

Key components of a robust QA/QC program include:

Method Validation: Before routine use, any analytical method must be thoroughly validated to prove its fitness for purpose. Validation parameters include:

Linearity: Establishing a concentration range over which the instrumental response is proportional to the analyte concentration. For similar flame retardant analysis, correlation coefficients exceeding 0.997 are often achieved. nih.gov

Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. Recovery rates for related compounds typically fall within a 70-120% range. nih.gov

Precision: Measuring the repeatability and intermediate precision of the method, usually expressed as a relative standard deviation (RSD).

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest. accustandard.comsigmaaldrich.com They are used to calibrate instruments and verify the accuracy of the analytical method. The production of CRMs under ISO 17034 and their use in laboratories accredited to ISO/IEC 17025 ensures traceability and confidence in the results. sigmaaldrich.comsigmaaldrich.com

Routine QC Checks: During sample analysis, several QC samples are typically included in each batch:

Method Blanks: A blank matrix is processed and analyzed in the same manner as the samples to check for contamination.

Laboratory Control Spikes (LCS): A blank matrix is spiked with a known concentration of the analyte to monitor the accuracy and precision of the method for each batch.

Matrix Spikes/Duplicates: A sample is split and one portion is spiked to assess matrix effects, while the unspiked portion can be analyzed in duplicate to check precision.

Data Quality Evaluation: In a study on tBPDP, samples that failed to pass quality control due to insufficient data quality underwent a repeated analysis to ensure the integrity of the final dataset. nih.gov

Integrated Risk Assessment and Regulatory Science Contributions

Application of Integrated Approaches to Testing and Assessment (IATA) for Hazard Prioritization

Integrated Approaches to Testing and Assessment (IATA) offer a framework for organizing and evaluating all relevant information to characterize the hazards of a chemical like tert-butylphenyl diphenyl phosphate (B84403). nih.gov This approach moves beyond traditional, rigid testing schemes to a more flexible and evidence-based process. nih.govnih.gov For tert-butylphenyl diphenyl phosphate, an IATA would involve a weight-of-evidence analysis, integrating data from various sources to prioritize hazards and inform regulatory decisions. nih.govecetoc.org

The process begins with an initial evaluation of existing information, including physicochemical properties, and data on structurally similar compounds (read-across). umweltbundesamt.de For instance, information on triphenyl phosphate and other aryl phosphates can provide initial insights into the potential hazards of this compound. industrialchemicals.gov.au

An IATA for this compound would consider its production volume, uses, and potential for human and environmental exposure. nih.gov Its primary applications as a flame retardant and plasticizer in materials like PVC, polyurethane, and hydraulic fluids indicate potential for release into the environment. service.gov.uk

The IATA framework allows for the inclusion of data from a variety of testing methods, including in vitro assays, in vivo studies, and computational models. nih.govnih.gov This integrated approach helps to build a comprehensive hazard profile, identifying areas where further testing may be necessary and prioritizing the most significant potential risks for further investigation. nih.gov

Ecological Risk Characterization and Environmental Exposure Modeling

The ecological risk of this compound is determined by its environmental fate, persistence, bioaccumulation potential, and ecotoxicity. service.gov.uk An environmental risk evaluation conducted in accordance with European guidelines has provided a detailed characterization. service.gov.uk

Environmental Fate and Distribution:

Upon release into the environment, this compound is expected to partition between different environmental compartments. Its low water solubility and vapor pressure suggest it will likely be found in both particulate and vapor phases in the atmosphere. service.gov.uknih.gov In aquatic environments, it is expected to adsorb to suspended solids and sediment. nih.gov

Fugacity modeling, specifically a level III fugacity model, has been used to predict its environmental distribution. service.gov.uk This modeling helps to estimate the compound's concentration in various environmental media like air, water, soil, and sediment. service.gov.uk

Degradation and Persistence:

The persistence of this compound in the environment is a key factor in its risk profile.

Abiotic Degradation: In the atmosphere, it is expected to degrade through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about one day. nih.gov Hydrolysis is another potential degradation pathway, with the rate influenced by environmental conditions. service.gov.uk

Biodegradation: Studies have shown that biodegradation is an important fate process in soil and water. nih.gov The rate of biodegradation can vary significantly depending on the ecosystem, with higher rates observed in environments with previous exposure to agricultural chemicals. nih.govasm.org The degradation process can lead to the formation of metabolites such as phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.gov

Ecotoxicity:

The toxicity of this compound to aquatic organisms is a significant concern.

Studies have indicated that aryl organophosphates, including this compound, can have high toxicity to aquatic life, with effects observed at concentrations below 1 mg/L. canada.ca

Developmental toxicity, neurobehavioral effects, and endocrine disruption have been identified as potential adverse outcomes in biota. canada.canih.gov For example, in zebrafish, exposure has been linked to developmental cardiotoxicity, hepatotoxicity, and spinal curvature. nih.gov

Risk Characterization:

Based on environmental exposure modeling and ecotoxicity data, risk characterizations have been conducted. service.gov.uk While risks to the air compartment and from secondary poisoning are considered low for production and various uses, concerns remain for aquatic environments. service.gov.uk The risk assessment can be refined by conducting further long-term toxicity studies on sediment and terrestrial organisms. service.gov.uk

Contribution of Research to Human Health Risk Assessment Frameworks

Research on this compound contributes to human health risk assessment by providing crucial data on its potential toxicity and human exposure pathways. Although a comprehensive assessment for humans exposed through the environment is limited by the available toxicity database, several key areas of research are informing these frameworks. service.gov.uk

Exposure Assessment:

Human exposure to this compound can occur through various pathways due to its use in consumer products. nih.gov It has been detected in household dust, indicating the potential for indoor exposure. nih.gov Studies have also detected its metabolites in human urine, confirming human uptake of the compound. nih.gov For instance, one study found tert-butylphenyl phenyl phosphate in the urine of 14% of participating women, while another detected it in 94.5% of children. nih.gov

Hazard Identification and Characterization:

Toxicological studies are essential for identifying and characterizing the potential health hazards of this compound.

Genetic Toxicity: The compound was evaluated for mutagenicity in the Salmonella/microsome assay and was found to be negative. nih.gov

Developmental Toxicity: Research using murine limb bud cultures has shown that this compound can be detrimental to endochondral ossification, the process of bone formation. nih.govnih.gov These studies suggest that the compound may act as a teratogen. nih.gov Transcriptomic analysis revealed that it alters the expression of genes involved in the Hedgehog signaling pathway, which is critical for embryonic development. nih.govnih.gov

Risk Characterization:

The risk characterization for human health involves integrating exposure data with hazard information to estimate the likelihood of adverse effects. europa.eu A margin of safety approach is often used, comparing estimated human exposure levels to the no-observed-adverse-effect levels (NOAELs) from toxicological studies. europa.eu The limited human toxicity data for this compound currently hinders a complete risk characterization for environmental exposures. service.gov.uk

Evaluation Against Persistent, Bioaccumulative, and Toxic (PBT) and Very Persistent and Very Bioaccumulative (vPvB) Criteria

An essential component of the risk assessment for this compound is its evaluation against the criteria for Persistent, Bioaccumulative, and Toxic (PBT) and very Persistent and very Bioaccumulative (vPvB) substances. service.gov.uk These criteria are used to identify chemicals that pose a long-term risk to the environment due to their ability to persist, accumulate in organisms, and cause toxic effects. ecetoc.org

Persistence (P/vP):

While the compound is not considered readily biodegradable, indicating some level of persistence, it does undergo degradation in the environment through biotic and abiotic processes. nih.govepa.gov The rate of degradation, however, can be influenced by environmental conditions. nih.govasm.org

Bioaccumulation (B/vB):

The potential for bioaccumulation is considered low to moderate. canada.ca Although the estimated octanol-water partition coefficient (log Kow) is high, the low water solubility and an estimated bioconcentration factor (BCF) of 3.2 suggest a low potential for bioaccumulation. epa.gov

Toxicity (T):

Future Directions and Emerging Research Avenues

Investigation of Mixture Toxicity and Cumulative Effects of Organophosphate Esters

Humans and wildlife are typically exposed to a complex mixture of organophosphate esters (OPEs) rather than single compounds. researchgate.net Therefore, a significant future research avenue is the investigation of the mixture toxicity and cumulative effects of these compounds, including BPDP. Commercial flame retardant formulations, such as Firemaster 600, are themselves mixtures that contain BPDP along with other tert-butylated triarylphosphate esters (TBPPs). nih.govacs.org

Understanding the combined effects of these chemicals is crucial, as the interactions between different OPEs can result in additive, synergistic, or antagonistic toxicological outcomes. While high-throughput and omics technologies have advanced the understanding of the toxicity of individual OPEs, significant knowledge gaps remain regarding the consequences of exposure to OPE mixtures. researchgate.net Future studies will need to employ advanced methodologies to assess the cumulative risk of real-world exposure scenarios.

Table 1: Commercial Flame Retardant Mixtures Containing tert-Butylphenyl diphenyl phosphate (B84403) (BPDP)

Commercial MixtureKey ComponentsReference
Firemaster 600Contains tert-butylated triarylphosphate ester (TBPP) isomers, including BPDP. nih.govacs.org
Phosflex 71BA major component is BPDP. nih.gov

Development and Validation of Novel In Vitro and In Silico Predictive Toxicology Models

To accelerate the pace of toxicological assessment and reduce reliance on animal testing, the development and validation of novel in vitro and in silico models are paramount. mdpi.comnih.gov These New Approach Methodologies (NAMs) offer a more efficient way to screen chemicals for potential hazards. mdpi.com

For BPDP, in vitro models have already provided valuable insights. For instance, murine limb bud cultures have been used to study its effects on endochondral ossification, revealing that BPDP can be more detrimental than the polybrominated diphenyl ethers (PBDEs) they replaced. nih.govnih.gov A transcriptomic approach in these cultures identified the inhibition of Hedgehog (Hh) signaling as a key mechanism of action for BPDP's developmental toxicity. researchgate.netnih.govnih.gov

In silico, or computational, toxicology employs methods like Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of chemicals based on their structure. nih.gov These models can help prioritize chemicals for further testing and guide the design of safer molecules. nih.govtandfonline.com For OPEs, predictive models like the Ecological Structure Activity Relationships (ECOSAR) are used to estimate toxicity to aquatic organisms. mdpi.com Future work will focus on refining these models for greater accuracy and broader applicability to complex OPEs like BPDP.

Table 2: Examples of In Vitro and In Silico Models in OPE Research

Model TypeSpecific ExampleApplication to BPDP/OPEsKey FindingsReference
In Vitro Murine Limb Bud CulturesAssessing developmental toxicity of BPDP.BPDP was more detrimental to endochondral ossification than BDE-47; it inhibits Hedgehog signaling. nih.govnih.gov
In Vitro High-Content ImagingAssessing reproductive toxicity of various OPEs.Most OPEs tested showed higher cytotoxicity than BDE-47 in granulosa, Leydig, and spermatogonial cells. nih.gov
In Silico ECOSAR Predictive ModelPredicting aquatic toxicity of OPEs and their biotransformation products.Used to estimate the toxicity of parent OPEs and their metabolites to aquatic life. mdpi.com
In Silico QSAR ModelsPredicting various toxicity endpoints for chemicals.Aims to reduce animal testing by predicting toxicity from chemical structure. nih.gov

Long-Term Ecological and Human Health Monitoring Studies for Comprehensive Impact Assessment

Comprehensive impact assessment of BPDP requires long-term monitoring of its presence in both the environment and human populations. Current data on the environmental occurrence of BPDP are limited, though it is frequently detected in indoor environments, particularly in household dust. nih.gov Its detection in sediment, water, and air has also been reported. researchgate.net

Human exposure to BPDP is an area of growing concern. Studies have detected BPDP metabolites in human urine, although detection frequencies and concentrations have varied between different study populations. nih.gov For example, one study detected tert-butylphenyl phenyl phosphate in the urine of 14% of recruited women, while another found it in 94.5% of toddlers. nih.gov The persistence and potential for bioaccumulation of some OPEs underscore the need for sustained monitoring programs to track exposure trends and associated health outcomes over time. researchgate.net

Long-term ecological monitoring is equally critical to understand the potential impacts on various ecosystems. mdpi.com Studies on the biodegradation of BPDP have shown that it can be mineralized in aquatic microcosms, with degradation rates influenced by the history of chemical exposure in the ecosystem. nih.gov Such studies are essential for assessing the persistence and ultimate fate of BPDP in the environment.

Exploration of Sustainable Alternatives and Green Chemistry Approaches in Flame Retardant Design

A crucial area of future research is the development of sustainable and safer alternatives to current flame retardants, including BPDP. This involves applying the principles of green chemistry to design new flame retardants with reduced toxicity and environmental persistence. mdpi.com

The focus is shifting towards bio-based flame retardants derived from renewable sources. researchgate.net Promising candidates include materials like lignin, chitosan, phytic acid, and tannic acid. mdpi.comresearchgate.net Another effective and environmentally friendly approach is the use of intumescent flame retardants (IFRs), which work by swelling upon heating to form a protective char layer. emerald.com These systems are often based on phosphorus and nitrogen-containing compounds and are noted for their high efficiency and low toxicity. mdpi.comemerald.com

Furthermore, innovative designs such as polyphosphazene-based flame retardants are being explored. alfa-chemistry.com These compounds offer inherent flame retardancy and thermal stability. alfa-chemistry.com The goal is to create a new generation of flame retardants that provide effective fire safety without posing a risk to human health or the environment. bdmaee.net

Q & A

Q. How are computational models (e.g., molecular docking) used to predict t-BPDP’s interactions with nuclear receptors?

  • Methodology : Simulate ligand-receptor binding (e.g., estrogen receptor α) using AutoDock Vina. Refine poses with molecular dynamics (MD) simulations (AMBER force field). Validate predictions with in vitro competitive binding assays .

Data Contradiction and Synthesis

Q. How to reconcile conflicting ecotoxicity data for t-BPDP across studies?

  • Methodology : Perform meta-analysis using PRISMA guidelines. Stratify data by test organism (e.g., Daphnia vs. algae), exposure duration, and endpoints (LC₅₀ vs. EC₅₀). Apply random-effects models to account for heterogeneity. Report confidence intervals and publication bias (funnel plots) .

Q. What statistical approaches differentiate synergistic effects of t-BPDP in chemical mixtures?

  • Methodology : Use factorial ANOVA or concentration addition models. Test binary/ternary mixtures with fixed-ratio designs (e.g., EPA’s Whole Mixture Assessment). Calculate interaction indices (e.g., ΣTU > 1 indicates synergism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.